Corynanthine tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.

Applications De Recherche Scientifique

Ophthalmological Research

Corynanthine tartrate, a selective alpha 1-adrenergic receptor antagonist, has been studied for its effects on intraocular pressure (IOP) in laboratory animals. Research conducted by Serle et al. (1984) found that unilateral topical administration of 5% corynanthine significantly lowered mean IOP in rabbits and monkeys. The study suggested that corynanthine might act by increasing uveoscleral outflow. Furthermore, Serle et al. (1985) conducted a clinical trial revealing that topical application of 2% corynanthine solution significantly reduced IOP in patients with ocular hypertension.

Cardiovascular and Neuropharmacological Research

In the field of cardiovascular and neuropharmacology, corynanthine has been explored for its potential therapeutic applications. Bernauer (1990) demonstrated that corynanthine exhibited a significant antiarrhythmic effect in rats during coronary occlusion and reperfusion. Moreover, Timmermans et al. (1981) characterized the central alpha-adrenoceptors responsible for mediating clonidine-induced central hypotension in anaesthetized cats and sedation in mice, indicating the role of corynanthine in these processes.

Antagonistic Effects on α-Adrenoceptors

Corynanthine has been studied for its antagonistic effects on α-adrenoceptors. Research by Demichel et al. (1981) and Digges & Summers (1983) showed that corynanthine blocks pre- and postsynaptic α-adrenoceptors in rat vas deferens and affects contractions in rat aortic strips, indicating its potential use in understanding and treating conditions related to these receptors.

Other Pharmacological Studies

Other studies have explored various pharmacological properties of corynanthine. Kocić (1994) investigated its negative inotropic action in guinea pig papillary muscles, revealing its influence on heart muscle contraction.

Scientific Research Applications of Corynanthine Tartrate

Ophthalmology Applications : Corynanthine tartrate has been studied for its effects on intraocular pressure (IOP) and aqueous humor dynamics. In rabbits and monkeys, topical administration of 5% corynanthine significantly lowered IOP, suggesting its potential use in ophthalmology, particularly in conditions like glaucoma. However, no significant change in outflow facility or aqueous humor flow rates was observed, indicating a specific mechanism of action, possibly increasing uveoscleral outflow (Serle, Stein, Podos, & Severin, 1984).

Neurophysiology : An electrophysiological study on the mouse vas deferens showed that corynanthine, among other α-adrenoceptor antagonists, influenced neurotransmitter release. This research contributes to our understanding of the role of α-adrenoceptors in neuroeffector transmission, particularly in the modulation of excitatory junction potentials (Illés & Starke, 1983).

Antimalarial and Leishmanicidal Research : Corynanthine was identified among other indole alkaloids from the Corynanthe pachyceras bark, showing pronounced activity against Leishmania major promastigotes. This research opens avenues for the development of new treatments for leishmaniasis, although no significant antiplasmodial activity was found (Staerk, Lemmich, Christensen, Kharazmi, Olsen, & Jaroszewski, 2000).

Cardiology Research : Studies have revealed the antiarrhythmic and antinecrotic effects of corynanthine in the context of coronary occlusion and reperfusion in rats. This suggests its potential therapeutic role in managing arrhythmias and myocardial damage associated with ischemia and reperfusion (Bernauer, 1990).

Propriétés

Numéro CAS |

63989-78-6 |

|---|---|

Nom du produit |

Corynanthine tartrate |

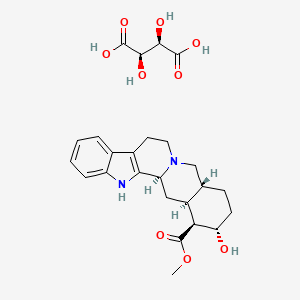

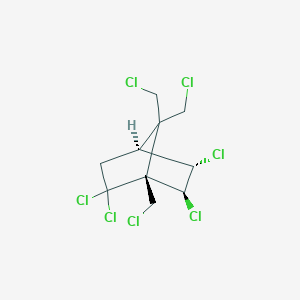

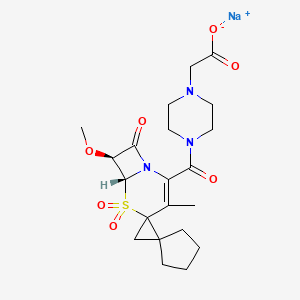

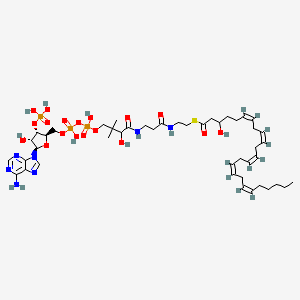

Formule moléculaire |

C25H32N2O9 |

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3.C4H6O6/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;5-1(3(7)8)2(6)4(9)10/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,17-,18-,19-;1-,2-/m01/s1 |

Clé InChI |

HMEXTTWSBUBIOL-URXSSEHMSA-N |

SMILES isomérique |

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canonique |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O |

Synonymes |

Aphrodine Hydrochloride Aphrodyne Corynanthine Corynanthine Tartrate Hydrochloride, Aphrodine Hydrochloride, Yohimbine Pluriviron Rauhimbine Rauwolscine Tartrate, Corynanthine Yocon Yohimbin Spiegel Yohimbine Yohimbine Houdé Yohimbine Hydrochloride Yohimex |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)